molecular formula C10H12FNO4S B12068383 3-Fluoro-4-(propane-2-sulfonamido)benzoic acid

3-Fluoro-4-(propane-2-sulfonamido)benzoic acid

Cat. No.: B12068383
M. Wt: 261.27 g/mol
InChI Key: AEFQTBKURSAIHA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propane-2-sulfonamido)benzoic acid is an organic compound characterized by the presence of a fluorine atom, a sulfonamide group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propane-2-sulfonamido)benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propane-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-Fluoro-4-(propane-2-sulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propane-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

3-fluoro-4-(propan-2-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C10H12FNO4S/c1-6(2)17(15,16)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,1-2H3,(H,13,14)

InChI Key

AEFQTBKURSAIHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

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